2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Description
Properties
IUPAC Name |
2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEVSUGZFSUMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Propargylation Optimization
A detailed study optimized the N-propargylation of pyrazolo[1,5-a]pyrimidin-7-ol derivatives using various solvents and bases. The best yield of N-propargylated product was achieved using potassium carbonate in 1,4-dioxane at 60 °C, reaching up to 65% isolated yield (Table 1).
| Entry | Solvent | Base | Temperature | N-Propargylated Product Yield (%) | O-Propargylated Product Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | Room Temp | 20 | 15 |
| 2 | DMF | K₂CO₃ | 60 °C | 20 | 75 |
| 7 | 1,4-Dioxane | K₂CO₃ | 60 °C | 65 | 30 |
| 10 | Acetone | K₂CO₃ | 50 °C | 40 | 58 |
Table 1: Optimization of N-propargylation reaction conditions for pyrazolo[1,5-a]pyrimidin-7-ol derivatives
Synthesis of N-Propargylated Pyrazolo[1,5-a]pyrimidinones
Using the optimized conditions, a library of N-propargylated pyrazolo[1,5-a]pyrimidinones was synthesized from various substituted pyrazolopyrimidin-7-ol substrates, yielding products suitable for further click chemistry reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The N-propargylated intermediates were reacted with azido-glycosides (or azido tetrahydropyran derivatives) under copper(I)-catalyzed conditions to form triazole-linked conjugates. Typical conditions involved CuSO₄·5H₂O and sodium ascorbate as catalysts in t-butanol/water (1:1) at 50 °C, with microwave irradiation enhancing reaction rates and yields.
| Reaction Parameter | Condition |
|---|---|
| Catalyst | CuSO₄·5H₂O + Sodium Ascorbate |
| Solvent | t-BuOH:H₂O (1:1) |
| Temperature | 50 °C |
| Time | 6 hours (thermal) or shorter under microwave |
| Yield | 80–90% isolated yield |
This method efficiently produces triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones, which include derivatives structurally related to 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine.
Summary of Key Findings and Reaction Pathways
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | β-Keto esters + 3-amino pyrazole | Variable | Forms pyrazolo[1,5-a]pyrimidine core |
| 2 | N-Propargylation | Propargyl bromide, K₂CO₃, 1,4-dioxane, 60 °C | Up to 65 | Optimized for N-propargylation over O-propargylation |
| 3 | Click Chemistry | Azido-glycoside, CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O, 50 °C | 80–90 | Microwave-assisted for improved yield and time |
| 4 | Amination | Nucleophilic substitution or Pd-catalyzed amination | Variable | Introduces 6-amine functionality |
Research Implications
- The optimized N-propargylation conditions enable selective functionalization of pyrazolo[1,5-a]pyrimidine derivatives, critical for further conjugation.
- Copper-catalyzed azide-alkyne cycloaddition is a robust, high-yielding method to attach tetrahydropyran or glycoside moieties, enhancing biological properties.
- These synthetic routes facilitate the generation of diverse libraries of compounds, including this compound and related analogs with potential anticancer activity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve halides or other good leaving groups.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Janus Kinase Inhibition
Janus kinases (JAKs) play a critical role in the signaling pathways of several cytokines and growth factors. Inhibitors of JAKs have emerged as promising therapeutic agents for autoimmune diseases and certain cancers:
- Mechanism of Action : The compound exhibits inhibitory activity against JAK kinases, which are implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease. By blocking these kinases, the compound may reduce inflammation and modulate immune responses .
- Therapeutic Potential : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can effectively manage conditions associated with JAK dysregulation. This positions 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine as a candidate for further development in treating autoimmune disorders .
Cancer Treatment
The compound has also been explored for its anticancer properties:
- Trk Kinase Inhibition : Recent studies have identified related pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of Trk kinases, which are involved in various cancers. This suggests that this compound could be effective against tumors that express these kinases .
- Case Studies : Clinical trials are underway to evaluate the efficacy of similar compounds in oncology settings. For instance, compounds targeting Trk kinases have shown promise in preclinical models of neuroblastoma and other malignancies .
Table 1: Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound Name | JAK Inhibition | Trk Kinase Activity | Target Diseases |
|---|---|---|---|
| This compound | Yes | Potential | Autoimmune diseases |
| Related Compound A | Yes | Yes | Cancer |
| Related Compound B | No | Yes | Cancer |
Mechanism of Action
The mechanism by which 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Properties
*Estimated based on molecular formula.
Key Observations :
Solubility and Pharmacokinetics: The tetrahydro-2H-pyran group in the target compound enhances solubility compared to non-polar substituents (e.g., p-methylphenyl in cyclopenta derivatives) . However, fluorinated derivatives like [18F]3 exhibit higher lipophilicity, favoring blood-brain barrier penetration . Morpholine- and piperidine-containing analogues (e.g., compounds in ) demonstrate improved metabolic stability and tissue distribution due to their nitrogen-rich heterocycles.
Biological Activity: Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with bulky aryl groups (e.g., tetrazole biphenyl in ) show kinase inhibitory activity, while 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines (structurally related via pyrazole-amine cyclization) exhibit selective cytotoxicity in cancer cell lines . Diagnostic Applications: 18F-labeled derivatives ([18F]3, [18F]4) display tumor-specific uptake in preclinical models, with ester and hydroxyl groups optimizing clearance rates .
Structural Flexibility vs. Rigidity :
- Fused-ring systems (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines) adopt planar conformations, facilitating π-π stacking in target binding pockets . In contrast, the pyran ring in the target compound introduces stereoelectronic effects that may modulate receptor interactions.
Biological Activity
The compound 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives, which have garnered attention due to their diverse biological activities. These compounds are primarily investigated for their potential therapeutic applications in oncology and neurology, particularly as kinase inhibitors and anti-cancer agents.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of a tetrahydropyran ring fused to a pyrazolo[1,5-a]pyrimidine core. This unique combination may enhance its bioactivity through improved binding interactions with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds exhibiting similar structures have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that specific analogs induced apoptosis in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) xenograft models without significant hepatotoxicity, suggesting a favorable therapeutic index for further development .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RB-07-16 | MM | 28.8 | Induces apoptosis |
| RB-07-16 | PDAC | 124.6 | Inhibits prenylation |
Kinase Inhibition
The compound has been identified as a potential inhibitor of various kinases, including the adaptor associated kinase 1 (AAK1). AAK1 plays a critical role in receptor-mediated endocytosis and synaptic vesicle recycling. Inhibition of AAK1 by pyrazolo[1,5-a]pyrimidine derivatives may lead to altered cellular signaling pathways, contributing to their antitumor effects .
Antiviral Activity
Emerging research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antiviral properties against β-coronaviruses. For example, modifications to the core structure have resulted in compounds with significant inhibitory effects on viral replication processes . The mechanism appears to involve direct interaction with viral proteins, thereby preventing their function.
Case Study 1: Antitumor Efficacy
In a preclinical study involving xenograft models of MM and PDAC treated with RB-07-16, researchers noted a significant reduction in tumor volume compared to controls. The study underscored the compound's ability to selectively target cancer cells while sparing normal tissues .
Case Study 2: Viral Inhibition
Another investigation focused on the antiviral efficacy of modified pyrazolo[1,5-a]pyrimidines against SARS-CoV2. The lead compound demonstrated over 80% inhibition of viral protease activity, indicating its potential as a therapeutic agent during viral outbreaks .
Q & A
Q. What are the established synthetic methodologies for preparing 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine, and how can reaction yields be optimized?
Methodology:
- Step 1: Condense aminopyrazole precursors (e.g., 5-aminopyrazoles) with dielectrophilic reagents (e.g., β-diketones or β-ketoesters) in refluxing pyridine or ethanol. For example, achieved 70% yield via 5-hour reflux in pyridine .
- Step 2: Optimize solvent choice (e.g., DMF dimethylacetal for improved solubility, as in ) and reaction time (5–6 hours typically). Monitor progress using thin-layer chromatography (TLC) .
- Step 3: Purify via recrystallization (ethanol or dioxane) or column chromatography. Yields can reach 62–70% under optimized conditions .
Q. Table 1: Synthetic Approaches
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodology:
- IR Spectroscopy: Identify primary amine stretches (~3400 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
- 1H NMR: Analyze splitting patterns: pyranyl protons (δ 3.5–4.5 ppm, multiplet), pyrimidine protons (δ 8.0–9.0 ppm, doublets) .
- 13C NMR: Confirm carbon skeleton (e.g., pyranyl carbons at δ 60–70 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]+) and compare with theoretical values .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction pathways for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives?
Methodology:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and energy barriers (e.g., Gaussian or ORCA software) .
- Reaction Path Search: Apply ICReDD’s computational workflow () to screen solvents, temperatures, and catalysts. Validate with experimental data (e.g., ’s multi-step protocol) .
- Machine Learning: Train models on existing reaction datasets to predict yields and side products .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Methodology:
- Step 1: Verify sample purity via HPLC or GC-MS to rule out impurities .
- Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons/carbons unambiguously .
- Step 3: Compare with crystallographic data (e.g., ’s X-ray diffraction) to confirm bond lengths and angles .
- Step 4: Use deuterated solvents (e.g., DMSO-d6) to minimize splitting artifacts .
Q. What methodologies are employed in structure-activity relationship (SAR) studies to evaluate the biological potential of pyrazolo[1,5-a]pyrimidine analogs?
Methodology:
- Step 1: Synthesize derivatives with varied substituents (e.g., ’s piperazine group) to modulate lipophilicity or hydrogen bonding .
- Step 2: Test in vitro bioactivity (e.g., enzyme inhibition assays in ) and correlate with structural features using QSAR models .
- Step 3: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases or receptors) .
Q. Table 2: Key Functional Modifications for SAR Studies
| Substituent | Biological Impact | Reference |
|---|---|---|
| Piperazine group | Enhanced solubility and target binding | |
| Trifluoromethyl group | Increased metabolic stability | |
| Azo linkages | Tunable electronic properties |
Q. How can researchers address discrepancies in melting point data across synthetic batches?
Methodology:
- Step 1: Ensure consistent purification (e.g., recrystallization from the same solvent, as in ) .
- Step 2: Analyze polymorphic forms via X-ray powder diffraction (XRPD) .
- Step 3: Use differential scanning calorimetry (DSC) to identify metastable phases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
